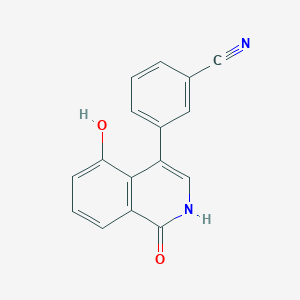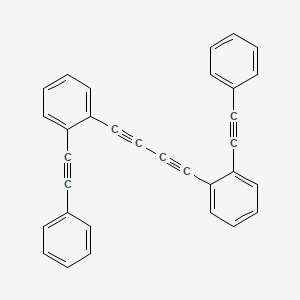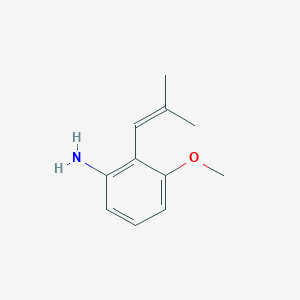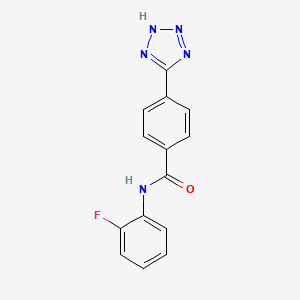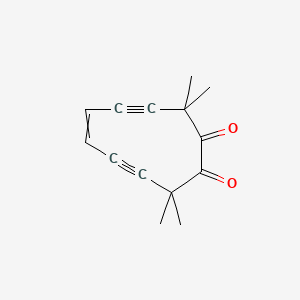
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group, a 4-methylphenyl group, and a phenylpropanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Butylsulfanyl Group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylpropanone Backbone: This can be synthesized through a Claisen condensation reaction involving acetophenone and an appropriate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
3-(Butylsulfanyl)-1-phenylpropan-1-one: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)-3-phenylpropan-1-one: Lacks the butylsulfanyl group, affecting its biological activity and chemical reactivity.
3-(Butylsulfanyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Contains a methoxy group instead of a methyl group, leading to different electronic and steric effects.
Uniqueness
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both the butylsulfanyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
706816-62-8 |
|---|---|
分子式 |
C20H24OS |
分子量 |
312.5 g/mol |
IUPAC 名称 |
3-butylsulfanyl-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H24OS/c1-3-4-14-22-20(18-8-6-5-7-9-18)15-19(21)17-12-10-16(2)11-13-17/h5-13,20H,3-4,14-15H2,1-2H3 |
InChI 键 |
WTPOPFJIIFCZAD-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


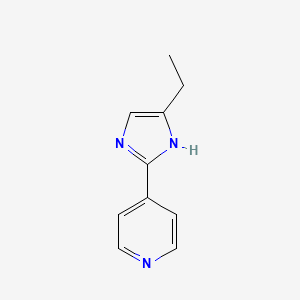


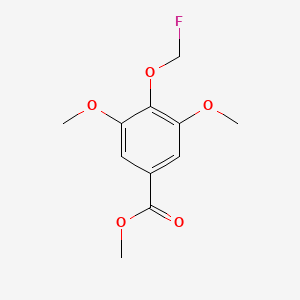
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
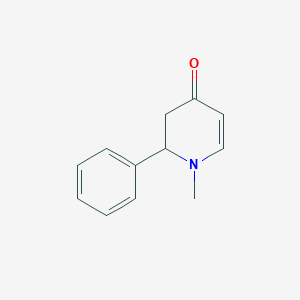
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
